

# physical and chemical properties of Methyl 4-chloroquinoline-6-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 4-chloroquinoline-6-carboxylate

**Cat. No.:** B1397085

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## An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-chloroquinoline-6-carboxylate** is a halogenated quinoline derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural features, particularly the reactive chlorine at the 4-position and the ester functionality at the 6-position, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl 4-chloroquinoline-6-carboxylate**. It further delves into its synthesis, reactivity, and significant applications in drug discovery, with a focus on the development of antimalarial and anticancer agents. Detailed experimental protocols and safety information are also provided to equip researchers with the necessary knowledge for its effective and safe utilization in a laboratory setting.

## Chemical Identity and Structure

**Methyl 4-chloroquinoline-6-carboxylate** is a solid organic compound featuring a quinoline core. The quinoline ring is substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position.<sup>[1]</sup>

- IUPAC Name: **methyl 4-chloroquinoline-6-carboxylate**
- Synonym(s): methyl 4-chloro-6-quinolinecarboxylate[2]
- CAS Number: 648449-01-8[1]
- Molecular Formula: C<sub>11</sub>H<sub>8</sub>ClNO<sub>2</sub>[1]
- Molecular Weight: 221.64 g/mol [1][2]
- InChI Key: LGAFXSKTJPIZMQ-UHFFFAOYSA-N[2]

Caption: Chemical structure of **Methyl 4-chloroquinoline-6-carboxylate**.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 4-chloroquinoline-6-carboxylate** is presented in the table below.

Property	Value	Source
Physical Form	Solid	[2]
Molecular Weight	221.64 g/mol	[1][2]
Purity	97%	[2]
Storage Temperature	2-8°C, sealed in dry conditions	[1][2]

## Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of **Methyl 4-chloroquinoline-6-carboxylate**. Key spectral features are outlined below.

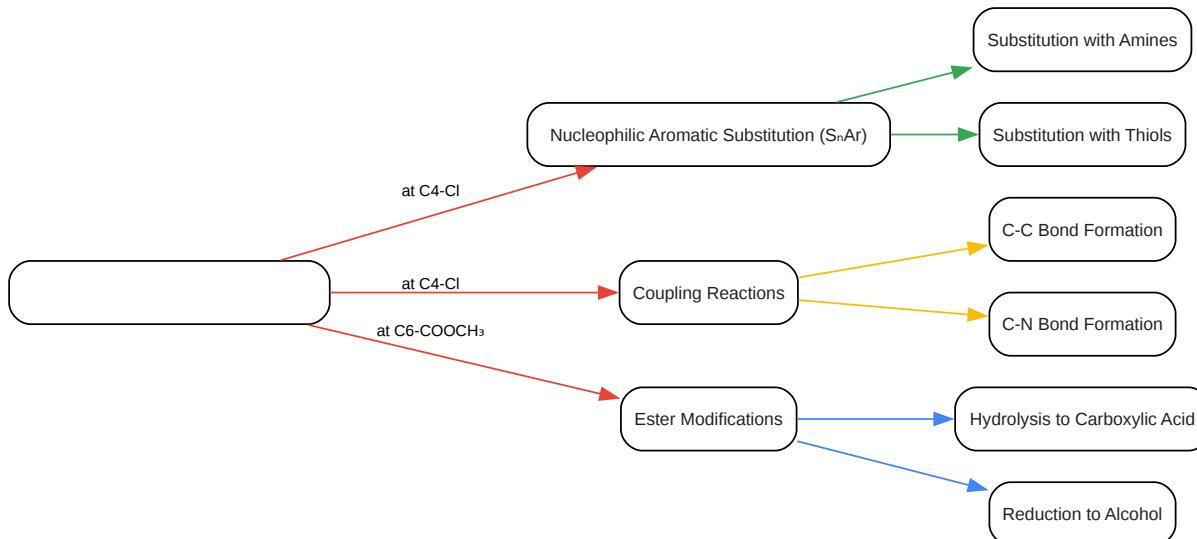
- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons on the quinoline ring and the methyl protons of the ester group.[3]

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.[3]
- IR (Infrared Spectroscopy): The IR spectrum is useful for identifying functional groups. Key absorptions would be expected for the C=O stretch of the ester, C-Cl stretch, and various aromatic C-H and C=C/C=N stretches.[3]
- MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]

## Reactivity and Chemical Behavior

The chemical reactivity of **Methyl 4-chloroquinoline-6-carboxylate** is largely dictated by the chloro-substituted quinoline ring.

- Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar): The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic attack.[4][5][6] This is a key reaction for introducing a wide variety of functional groups at this position, making it a valuable synthetic intermediate.[1] The reaction can be catalyzed by acids or bases.[4] For example, it can be substituted by nucleophiles like amines or thiols.[1]
- Coupling Reactions: This compound can act as a coupling partner in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1]
- Ester Group Modifications: The methyl ester at the 6-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. [1]



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Caption: Key reaction pathways for **Methyl 4-chloroquinoline-6-carboxylate**.

## Synthesis

The synthesis of **Methyl 4-chloroquinoline-6-carboxylate** typically involves the chlorination of a precursor molecule, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. A general synthetic protocol is outlined below.

# Experimental Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This protocol describes a common method for the synthesis of a related compound, which can be adapted for the target molecule.

## Materials:

- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[7]

- Thionyl chloride ( $\text{SOCl}_2$ ) or Trichlorophosphate ( $\text{POCl}_3$ )[[7](#)]
- N,N-dimethylformamide (DMF) (catalytic amount)[[7](#)]
- Toluene[[7](#)]
- Dichloromethane (DCM)[[7](#)]
- Anhydrous sodium sulfate[[7](#)]
- Ice water[[7](#)]
- Ethyl acetate[[7](#)]

Procedure:

- To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and thionyl chloride (or trichlorophosphate in toluene).[[7](#)]
- Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[[7](#)]
- Heat the reaction mixture under a nitrogen atmosphere. The reaction is typically refluxed for a specified period (e.g., 1 hour).[[7](#)]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[[7](#)]
- Upon completion, the reaction mixture is worked up. This may involve concentrating the mixture to dryness.[[7](#)]
- The residue is then carefully added to ice water.[[7](#)]
- The aqueous phase is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.[[7](#)]
- The combined organic phases are washed, dried over an anhydrous drying agent like sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[[7](#)]

- The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity. Always consult original literature for detailed experimental conditions.

## Applications in Research and Drug Development

**Methyl 4-chloroquinoline-6-carboxylate** is a valuable building block in medicinal chemistry due to the broad biological activities exhibited by quinoline derivatives.[\[1\]](#)

- Antimalarial Agents: Quinoline-based compounds have a long history as antimalarial drugs. The 4-chloroquinoline scaffold is a key component of chloroquine and related analogs. This intermediate allows for the synthesis of novel quinoline derivatives with potential activity against malaria parasites, including resistant strains.[\[1\]](#)[\[8\]](#)
- Anticancer Agents: The quinoline core is present in numerous anticancer agents.[\[1\]](#)[\[8\]](#) Derivatives of **Methyl 4-chloroquinoline-6-carboxylate** have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[\[1\]](#) The ability to easily modify the 4-position allows for the exploration of structure-activity relationships to develop more potent and selective anticancer compounds.
- Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have also shown promise as antibacterial, antifungal, and anti-inflammatory agents.[\[1\]](#) This compound serves as a starting point for the synthesis of libraries of compounds to be screened for these activities.

## Safety and Handling

**Methyl 4-chloroquinoline-6-carboxylate** should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements:
  - H302: Harmful if swallowed[\[1\]](#)[\[9\]](#)
  - H315: Causes skin irritation[\[1\]](#)[\[9\]](#)
  - H319: Causes serious eye irritation[\[2\]](#)

- H332: Harmful if inhaled[2]
- H335: May cause respiratory irritation[2][9]
- Precautionary Statements:
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
  - P310: Immediately call a POISON CENTER or doctor/physician.[2]
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.[1][2]

## Conclusion

**Methyl 4-chloroquinoline-6-carboxylate** is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe use in the development of novel therapeutic agents and other advanced materials.

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